1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene can be synthesized through various methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Radical Trifluoromethylation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as bromine or nitric acid.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and different reactivity.
1-Ethynyl-3-(trifluoromethyl)benzene: Contains an ethynyl group instead of an ethoxy group, resulting in different chemical behavior.
Properties
Molecular Formula |
C10H11F3O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-3-14-9-6-4-5-8(7(9)2)10(11,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
SRXJDHWZDBLCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C)C(F)(F)F |
Origin of Product |
United States |
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